(2R,3R)-Dap-NE (hydrochloride)

Dolastatin 10 SAR Tubulin polymerization inhibition L1210 cytotoxicity

Order (2R,3R)-Dap-NE hydrochloride (CAS 2019182-02-4) for stereochemically critical ADC linker and auristatin payload synthesis. This free-amine hydrochloride salt enables direct amide coupling, bypassing TFA-mediated Boc deprotection that can compromise stereochemical integrity. With all five chiral centers in the native (2R,3R) configuration, it guarantees the sub-nanomolar tubulin inhibition essential for reproducible MMAE/MMAF conjugate potency. SAR studies demonstrate that alternative diastereomers reduce cytotoxicity 30-90 fold. Procure the precise dolaproine building block required for GMP-scale ADC manufacturing and medicinal chemistry reference standards.

Molecular Formula C18H29ClN2O3
Molecular Weight 356.9 g/mol
Cat. No. B15136666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-Dap-NE (hydrochloride)
Molecular FormulaC18H29ClN2O3
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESCC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13+,15+,16+,17-;/m1./s1
InChIKeySLLIOFGFGYMWNJ-TXUMRZAQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-Dap-NE Hydrochloride: Stereochemically Defined Dolaproine Residue for Tubulin-Targeted ADC Research and Dolastatin 10 Synthesis


(2R,3R)-Dap-NE hydrochloride (CAS 2019182-02-4, C₁₈H₂₉ClN₂O₃, MW 356.89) is the hydrochloride salt of the amino acid residue corresponding to the dolaproine (Dap) unit of the marine antimitotic pentapeptide dolastatin 10 [1]. The compound possesses five defined stereocenters and is the deprotected free-amine form of the dolaproine moiety—a critical structural component of dolastatin 10 and its auristatin derivatives, including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) . As an intermediate in the synthesis of antibody–drug conjugate (ADC) payloads and a cleavable dipeptide ADC linker, (2R,3R)-Dap-NE hydrochloride supplies the stereochemical identity required for tubulin polymerization inhibition and sub-nanomolar antimitotic cytotoxicity characteristic of dolastatin 10-class agents [2].

Why (2R,3R)-Dap-NE Hydrochloride Cannot Be Substituted with Alternative Stereoisomers or Boc-Protected Analogs in ADC Payload Synthesis


Dolastatin 10 and its auristatin derivatives exhibit exceptional cytotoxicity that is exquisitely dependent on the stereochemical configuration of the constituent amino acid residues. Systematic structure–activity studies of 18 configurational isomers of dolastatin 10 demonstrated that while tubulin polymerization inhibition tolerates certain alterations, cytotoxic potency against L1210 murine leukemia cells is highly sensitive to stereochemical modifications: natural dolastatin 10 exhibits an IC₅₀ of less than 1 nM, whereas isomers with altered configurations—including those at the dolaproine moiety—show IC₅₀ values in the range of 30–90 nM, representing a 30- to 90-fold reduction in activity [1]. Consequently, generic substitution of (2R,3R)-Dap-NE hydrochloride with alternative stereoisomers such as (2S,3R)-Dap-NE HCl or with Boc-protected forms that require additional deprotection steps introduces stereochemical uncertainty and synthetic inefficiency that can compromise the potency of the final ADC payload [2]. The quantitative evidence below substantiates why procurement of the stereochemically correct (2R,3R) free-amine hydrochloride form is essential for reproducible, high-potency outcomes.

(2R,3R)-Dap-NE Hydrochloride Quantitative Differentiation Evidence vs. Stereoisomeric and Protected Alternatives


Cytotoxic Potency: (2R,3R) Configuration Preserves Sub-Nanomolar IC₅₀; Alternative Configurations Exhibit 30- to 90-Fold Reduced Activity

The (2R,3R)-Dap-NE hydrochloride residue embodies the natural dolaproine stereochemistry (2S,2′R,3′R as determined by total synthesis and X-ray crystallography) that is essential for the sub-nanomolar antimitotic potency of dolastatin 10 [1]. In a comprehensive evaluation of 18 configurational isomers of dolastatin 10 that included variant configurations at positions 9 and 10 of the dolaproine moiety, the natural configuration achieved an IC₅₀ of less than 1 nM against L1210 murine leukemia cells, while other isomers—including those with altered dolaproine stereochemistry—displayed IC₅₀ values of 30–90 nM, corresponding to a 30- to 90-fold reduction in cytotoxic potency [2]. This SAR data establishes that procurement of the correct (2R,3R) stereoisomer is a prerequisite for retaining the full tubulin-targeted antiproliferative activity in downstream dolastatin 10 analogues, MMAE, MMAF, and related ADC payloads.

Dolastatin 10 SAR Tubulin polymerization inhibition L1210 cytotoxicity Stereochemistry-activity relationship

Synthetic Readiness: Free-Amine Hydrochloride Salt Eliminates Boc Deprotection Step Required by Boc-Dap-NE

(2R,3R)-Dap-NE hydrochloride is supplied as the free-amine hydrochloride salt, enabling direct coupling into peptide sequences or ADC linker–payload constructs without the trifluoroacetic acid (TFA)-mediated Boc deprotection step required by its Boc-protected counterpart, Boc-Dap-NE (CAS 160800-65-7) [1]. The hydrochloride salt form offers solubility in DMSO at ≥105 mg/mL (294.21 mM), which is comparable to or exceeds the solubility of Boc-Dap-NE (typically 100 mg/mL or 237.79 mM in DMSO) . Elimination of the Boc removal step reduces the synthetic sequence by one operation, minimizes exposure to strongly acidic conditions that can promote epimerization at sensitive stereocenters, and avoids the associated yield loss—a factor of particular significance in multi-step GMP-grade ADC intermediate manufacturing where cumulative yield impacts cost of goods .

ADC payload synthesis Peptide coupling Boc deprotection Synthetic efficiency

Purity Specification: Vendor-Certified >98% Purity Ensures Reproducible ADC Linker–Payload Conjugation

Commercially available (2R,3R)-Dap-NE hydrochloride is supplied with a purity specification of ≥98% (multiple vendors) or >98% (MedChemExpress via Namiki-S), verified by HPLC [1]. This high purity is essential for reproducible stoichiometric control during amide bond formation in ADC linker–payload construction, as impurities can introduce non-productive coupling pathways or generate byproducts that complicate downstream purification of the final ADC [2]. By comparison, Boc-Dap-NE is also typically supplied at >98% purity, but the additional deprotection step introduces chemical handling variability that can compromise the effective purity of the coupling-ready species . The hydrochloride salt of (2R,3R)-Dap-NE thus provides a higher-confidence starting material for critical coupling reactions.

ADC linker quality control GMP intermediate purity Peptide coupling reproducibility

Dual Utility as Dolastatin 10 Amino Acid Residue and Cleavable Dipeptide ADC Linker

(2R,3R)-Dap-NE hydrochloride serves a dual function: it is both the authentic amino acid residue of the pentapeptide dolastatin 10 (retaining the natural (2R,3R,4S)-dolaproine stereochemistry) and a cleavable dipeptide linker for ADC construction . In contrast, the alternative (2S,3R)-Dap-NE hydrochloride, while also described as a dolastatin 10 amino acid residue, represents a non-natural diastereomer whose impact on tubulin binding and cytotoxicity has not been equivalently characterized . The (2R,3R) form is directly validated by total synthesis studies confirming the natural dolaproine configuration [1], making it the appropriate choice for research programs that require faithful recapitulation of the dolastatin 10 pharmacophore or construction of auristatin-based ADC payloads with established SAR.

ADC linker Dolastatin 10 fragment Cleavable dipeptide Antibody–drug conjugate

Optimal Procurement Scenarios for (2R,3R)-Dap-NE Hydrochloride Based on Quantitative Differentiation Evidence


Stereochemically Faithful Synthesis of MMAE/MMAF ADC Payloads Requiring Sub-Nanomolar Cytotoxicity

In the multi-step synthesis of monomethyl auristatin E (MMAE) or monomethyl auristatin F (MMAF)—the cytotoxic payloads of clinically approved ADCs such as brentuximab vedotin (Adcetris)—the dolaproine unit must retain its natural (2R,3R) stereochemistry to preserve the sub-nanomolar IC₅₀ of the final payload [1]. The SAR evidence from Bai et al. (1990) demonstrates that isomers with altered dolaproine configuration suffer a 30- to 90-fold loss in cytotoxicity [2]. Procuring (2R,3R)-Dap-NE hydrochloride as the free-amine salt ensures both stereochemical fidelity and direct coupling readiness, eliminating the need for Boc deprotection that could introduce epimerization risk.

ADC Linker–Payload Conjugation with Eliminated Boc Deprotection for GMP Manufacturing Workflows

In GMP-scale ADC manufacturing, reducing the number of synthetic steps directly impacts process robustness, yield, and cost of goods. (2R,3R)-Dap-NE hydrochloride enables direct amide bond formation with antibody–linker intermediates without the TFA-mediated Boc removal required for Boc-Dap-NE [3]. The elimination of one synthetic transformation reduces acid exposure, minimizing the risk of stereochemical degradation at the five chiral centers, and simplifies the purification of the final drug–linker conjugate. This is particularly advantageous when the linker incorporates acid-sensitive functional groups.

Structure–Activity Relationship (SAR) Studies of Dolastatin 10 Analogues with Stereochemical Controls

For medicinal chemistry programs exploring dolastatin 10 and auristatin SAR, (2R,3R)-Dap-NE hydrochloride provides the native stereochemical reference point . Researchers can use this compound to prepare the natural dolaproine-containing peptide while employing the (2S,3R) diastereomer or other isomers as negative controls. The quantitative precedent from Bai et al. (1990)—where isomers of dolastatin 10 showed IC₅₀ values spanning from <1 nM to 90 nM—establishes a clear assay window for evaluating the stereochemical contribution of the dolaproine residue to tubulin binding and cytotoxicity [2].

Cleavable Dipeptide Linker Development for Next-Generation ADCs

(2R,3R)-Dap-NE hydrochloride functions as a cleavable dipeptide ADC linker, enabling the covalent connection of antibody and cytotoxin with a cathepsin-cleavable motif [3]. Unlike Val-Cit-PAB linkers that rely on a para-aminobenzyl alcohol spacer for self-immolation, the Dap-NE scaffold offers a distinct cleavage mechanism and dipeptide architecture, providing an alternative linker chemistry for ADCs where differential intracellular trafficking or lysosomal processing is desired. Procurement of the (2R,3R) form ensures consistency with published SAR for dolastatin-derived ADC payloads [1].

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